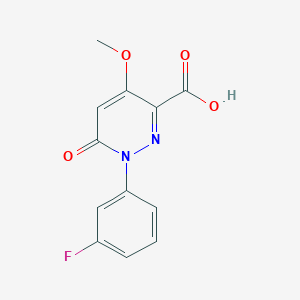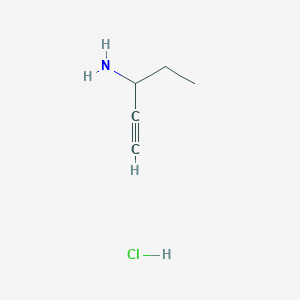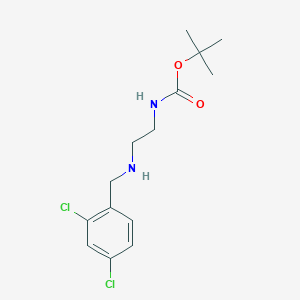![molecular formula C17H23N3O3 B1405843 Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate CAS No. 1622059-69-1](/img/structure/B1405843.png)
Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate
Vue d'ensemble
Description
“Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate” is a chemical compound with the CAS Number: 1622059-69-1. It has a molecular weight of 317.39 . The IUPAC name for this compound is methyl (E)-2-acetamido-3- (4- (4-methylpiperazin-1-yl)phenyl)acrylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H23N3O3/c1-13 (21)18-16 (17 (22)23-3)12-14-4-6-15 (7-5-14)20-10-8-19 (2)9-11-20/h4-7,12H,8-11H2,1-3H3, (H,18,21)/b16-12+ . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 158 - 159 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Heterocyclic Systems : Selič, Grdadolnik, and Stanovnik (1997) explored the use of methyl and phenylmethyl derivatives of this compound in synthesizing heterocyclic systems, notably for preparing various pyrido- and pyrimidin-4-ones, which have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Formation of Amino Acid Derivatives : Fathalla (2015) investigated the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, demonstrating the compound's role in creating amino acid derivatives linked to the triazoloquinoxaline moiety, which can have implications in drug discovery (Fathalla, 2015).
Design of Acetamide Derivatives : Jing (2010) focused on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives, highlighting the compound's versatility in creating novel acetamide derivatives (Yang Jing, 2010).
Antimalarial Activity Study : Werbel et al. (1986) synthesized a series of derivatives from substituted 1-phenyl-2-propanones, leading to acetamides with potential antimalarial activity. This study underscores the compound's potential in developing antimalarial drugs (Werbel et al., 1986).
Synthesis of β-Lactams : Buchholz and Hoffmann (1991) explored the synthesis of α-methylidene- and α-alkylidene-β-lactams from nonproteinogenic amino acids, demonstrating the compound's utility in generating β-lactams, which are vital in antibiotic development (Buchholz & Hoffmann, 1991).
Synthesis of Novel Bi-phenyl Based Acrylate and Methacrylate : Baskar and Subramanian (2011) synthesized derivatives of the compound and studied their fluorescence properties. This research suggests potential applications in materials science and optoelectronics (Baskar & Subramanian, 2011).
Antihistaminic Agent Development : Alagarsamy and Parthiban (2013) synthesized a series of derivatives and tested them as H1-antihistaminic agents, indicating the compound's potential in developing new classes of antihistamines (Alagarsamy & Parthiban, 2013).
Antitumor Activity Studies : El-Messery et al. (2012) designed and synthesized derivatives with potential antitumor activity. This research highlights the compound's potential in the field of oncology (El-Messery et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate are tyrosine kinases , vascular endothelial growth factor receptors (VEGFR) , and fibroblast growth factor receptors (FGFR) . These targets play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and angiogenesis.
Mode of Action
This compound acts as an inhibitor for its targets . By binding to these receptors, it prevents the activation of the downstream signaling pathways, thereby inhibiting cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its multi-target nature. It inhibits the tyrosine kinase pathway , leading to a decrease in cell proliferation. It also blocks the VEGFR and FGFR pathways , which are involved in angiogenesis . The inhibition of these pathways results in reduced tumor growth and metastasis.
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and angiogenesis . This leads to a decrease in tumor growth and metastasis, making it a potential candidate for cancer therapy.
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13(21)18-16(17(22)23-3)12-14-4-6-15(7-5-14)20-10-8-19(2)9-11-20/h4-7,12H,8-11H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYRDEZGKYEVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)N2CCN(CC2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)


![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)


![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)

